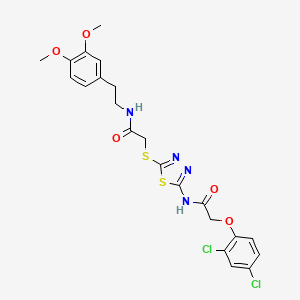
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. A related example is the synthesis of 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, prepared from bifunctional formyl-acid through one-pot reactions with primary amines and alkyl isocyanides under Ugi conditions, yielding novel compounds in moderate to excellent yields (Ghandi et al., 2010).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior and potential applications of a compound. For instance, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was elucidated through IR, 1H NMR spectroscopy, and X-ray analysis, showcasing the significance of structural characterization in chemistry (Gein et al., 2017).
Chemical Reactions and Properties
Chemical properties of a compound are largely defined by its functional groups and molecular structure. The reaction mechanisms, selectivity, and conditions can significantly influence the outcome of synthetic procedures. For example, the efficient synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes from enaminoketones demonstrates the importance of reaction conditions and the role of intermediate compounds in achieving desired products (Moskvina et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are essential for compound characterization and application. These properties are determined by molecular structure and intermolecular forces. The crystal structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate was studied, revealing a three-dimensional network formed by hydrogen bonds, highlighting the impact of molecular arrangement on physical properties (Matković-Čalogović et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the development of pharmaceuticals and materials. Studies on related compounds, such as the synthesis and pharmacological evaluation of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, illustrate the exploration of chemical properties for specific applications, in this case, as serotonin-3 receptor antagonists (Kawakita et al., 1992).
Scientific Research Applications
Antibacterial Agent Development
Research has shown that compounds with structures similar to 1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide have potential as antibacterial agents. For example, analogs with the 1,3-benzothiazol-2-yl moiety have displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have also been evaluated for their cytotoxic activity, showing antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017).
Antiallergic Properties
Compounds structurally related to the molecule have been investigated for their antiallergic properties. In one study, derivatives exhibited antiallergic activity in an intravenous reaginic PCA test in rats. These findings suggest the potential use of such compounds in treating allergic reactions (Nohara et al., 1985).
Pharmaceutical Synthesis
The molecule has relevance in pharmaceutical synthesis, particularly in the synthesis of benzothiazoles and thiazolopyridines. These compounds are prevalent in pharmaceuticals and organic materials, and their synthesis often involves complex chemical processes. Research has developed metal- and reagent-free methods for synthesizing these compounds, enhancing the efficiency and sustainability of pharmaceutical production (Qian et al., 2017).
properties
IUPAC Name |
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(19-17-18-12-7-3-4-8-14(12)23-17)13-9-10-5-1-2-6-11(10)16(21)22-13/h1-2,5-6,13H,3-4,7-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHTEZLUGPJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491051.png)

![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)






![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)